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Introduction

Centrosomal Protein 120 (CEP120) is a key regulator of centriole biogenesis, cilia formation,
and microtubule stability. Its dysregulation has been implicated in various human diseases,
including ciliopathies like Joubert syndrome and Jeune asphyxiating thoracic dystrophy. The
generation of stable cell lines with depleted CEP120 expression is a critical tool for
investigating its role in cellular processes and for the development of potential therapeutic
interventions. These application notes provide detailed protocols for creating and validating
stable CEP120 knockdown cell lines using short hairpin RNA (shRNA) delivered via lentiviral
vectors.

Core Concepts

Stable knockdown of a target gene is achieved by introducing a vector that continuously
expresses an shRNA molecule. This shRNA is processed by the cell's RNA interference (RNAI)
machinery to produce a small interfering RNA (siRNA) that specifically targets the mRNA of the
gene of interest for degradation, leading to a sustained reduction in protein expression.
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Lentiviral vectors are a common and effective method for delivering the shRNA construct into a
wide range of cell types, as they can integrate into the host cell's genome, ensuring long-term
expression.

Data Summary: Quantitative Effects of CEP120
Knockdown

The following table summarizes quantitative data from studies investigating the effects of
CEP120 knockdown on various cellular phenotypes.
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Parameter Cell Line Method Result Reference
Knockdown Retinal Pigment
Efficiency Epithelial (RPE) SshRNA ~80% reduction [1]
(MRNA) cells
Knockdown ] Visibly significant
. Gastric Cancer ) )
Efficiency Lenti-shCEP120 reduction by [2]
) (BGC823) cells
(Protein) Western Blot
Mouse
- ] Embryonic ) >60% decrease
Cilia Formation ] SiRNA o [3]
Fibroblasts in ciliated cells
(MEFs)
Mouse Aberrant cilia
N Embryonic ) length observed
Cilia Length ) SiRNA ) o [4]
Fibroblasts in remaining
(MEFs) ciliated cells
Significant
Centrosome Gastric Cancer ) inhibition of
o Lenti-shCEP120 [2]
Amplification (BGC823) cells centrosome
amplification
Significant

Cell Proliferation

Gastric Cancer
(BGC823) cells

Lenti-shCEP120 inhibition of cell [2]

proliferation

Cell Migration
and Invasion

Gastric Cancer
(BGC823) cells

Significant
] restraint of
Lenti-shCEP120 o 2]
migration and

invasion

Signaling Pathways and Experimental Workflows
CEP120 Signaling Pathway in Centriole Biogenesis and
Ciliogenesis
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The following diagram illustrates the central role of CEP120 in regulating key cellular
processes. CEP120 is a critical component of the centrosome, where it interacts with several
proteins to control centriole duplication and the formation of cilia. Its interaction with Polo-like
kinase 4 (PLK4) is essential for initiating centriole duplication. CEP120 also plays a role in
microtubule dynamics through its association with Transforming Acidic Coiled-Coil containing
protein 3 (TACCS3). Furthermore, for proper cilia formation, CEP120 interacts with C2CD3 and
Talpid3, which are crucial for the assembly of centriole appendages that are prerequisites for

ciliogenesis.
Ciliogenesis
interacts with Talpid3
—>
CEP120 Centriole Appendage Cilia
) ) L Assembly Formation
interacts with

C2CD3

Microtubule Regulation

recruits regulates Microtubule
Stability
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Caption: CEP120 signaling in key cellular processes.
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Experimental Workflow for Generating Stable
Knockdown Cell Lines

This workflow outlines the major steps involved in creating and validating stable CEP120
knockdown cell lines using a lentiviral ShRNA approach. The process begins with the design of
shRNA sequences targeting CEP120 and cloning them into a lentiviral vector. The resulting
plasmids are then used to produce lentiviral particles in packaging cells. These viral particles
are subsequently used to transduce the target cell line. Following transduction, cells that have
successfully integrated the shRNA construct are selected using an appropriate antibiotic.
Finally, the efficiency of CEP120 knockdown is validated at both the mRNA and protein levels.

sShRNA Design & Cloning

'

Lentiviral Particle Production

'

Transduction of Target Cells

'

Antibiotic Selection

'

Validation of Knockdown

mMRNA Level (QRT-PCR) Protein Level (Western Blot)
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Caption: Workflow for stable knockdown cell line creation.

Experimental Protocols
Protocol 1: Lentiviral-shRNA Production and
Transduction

This protocol describes the generation of lentiviral particles carrying the CEP120 shRNA and
their use to transduce a target cell line.

Materials:

HEK?293T cells

 Lentiviral vector containing CEP120 shRNA (and a non-targeting control ShRNA)

» Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

o Transfection reagent

e High-glucose DMEM with 10% FBS

o Target cell line

e Polybrene

e Puromycin

Procedure:

e Lentivirus Production:

o Day 1: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day
of transfection.

o Day 2: Co-transfect the HEK293T cells with the CEP120 shRNA lentiviral vector, psPAX2,
and pMD2.G plasmids using a suitable transfection reagent according to the
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manufacturer's instructions.

o Day 3: Change the medium 12-16 hours post-transfection.

o Day 4 & 5: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-
transfection. Pool the harvests and centrifuge at 500 x g for 10 minutes to pellet cell
debris. The supernatant can be filtered through a 0.45 um filter and used immediately or
stored at -80°C.

e Lentiviral Transduction:

o Day 1: Seed the target cells in a 6-well plate so they reach 50-70% confluency on the day
of transduction.

o Day 2: Remove the culture medium and add fresh medium containing the desired amount
of lentiviral supernatant and polybrene (typically 4-8 pg/mL).

o Day 3: After 12-24 hours of incubation, replace the virus-containing medium with fresh
complete medium.

o Day 4 onwards: Begin antibiotic selection (e.g., puromycin). The optimal concentration of
the antibiotic should be predetermined for each cell line by performing a kill curve.

e Selection of Stable Cells:

o Culture the transduced cells in the presence of the selection antibiotic, replacing the
medium every 2-3 days.

o Continue selection until non-transduced control cells are completely eliminated.

o Expand the surviving polyclonal population or perform single-cell cloning to establish
monoclonal cell lines.

Protocol 2: Validation of CEP120 Knockdown

This protocol details the methods for confirming the reduction of CEP120 expression at the
MRNA and protein levels.
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1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:

Materials:

RNA extraction kit

cDNA synthesis kit

gPCR master mix

Primers for CEP120 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:

« |solate total RNA from both the CEP120 knockdown and control cell lines using a
commercial RNA extraction Kit.

o Synthesize cDNA from the extracted RNA using a reverse transcription Kit.

e Perform gPCR using a suitable master mix and primers for CEP120 and the housekeeping
gene.

e Analyze the data using the AACt method to determine the relative fold change in CEP120
MRNA expression in the knockdown cells compared to the control cells. A knockdown of
>70% is generally considered effective.[5]

2. Western Blot for Protein Level Analysis:

Materials:

RIPA buffer with protease inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer
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» Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibody against CEP120

e Primary antibody against a loading control (e.g., B-actin, GAPDH)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Lyse the CEP120 knockdown and control cells in RIPA buffer.

o Determine the protein concentration of the lysates using a BCA assay.

» Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane in blocking buffer for 1 hour at room temperature.
 Incubate the membrane with the primary anti-CEP120 antibody overnight at 4°C.

e Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

» Detect the protein bands using a chemiluminescent substrate and an imaging system.

» Strip the membrane and re-probe with an antibody against a loading control to ensure equal
protein loading.

e Quantify the band intensities to determine the percentage of CEP120 protein reduction.

Troubleshooting
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Problem

Possible Cause

Suggestion

Low lentiviral titer

Suboptimal HEK293T cell
health or transfection

efficiency.

Ensure HEK293T cells are
healthy and at the correct
confluency. Optimize the DNA-

to-transfection reagent ratio.

Low transduction efficiency

Low viral titer. Presence of

inhibitors in the medium.

Concentrate the viral
supernatant. Ensure the
medium does not contain
components that inhibit viral

entry.

High cell death during
antibiotic selection

Antibiotic concentration is too
high.

Perform a kill curve to
determine the lowest effective
concentration of the antibiotic

for your specific cell line.

No or low knockdown

efficiency

Ineffective shRNA sequence.

Test multiple shRNA
sequences targeting different
regions of the CEP120 mRNA.

Discrepancy between mRNA

and protein knockdown

High stability of the CEP120

protein.

Allow for a longer period of
knockdown before assessing
protein levels. A significant
reduction in mMRNA may not
immediately translate to a
proportional decrease in a

long-lived protein.[6]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for

the successful generation and validation of stable CEP120 knockdown cell lines. These cellular

models are invaluable for elucidating the multifaceted roles of CEP120 in health and disease,

and for the screening and development of novel therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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